molecular formula C9H19NO2 B7859617 Tert-butyl 2-methyl-2-(methylamino)propanoate

Tert-butyl 2-methyl-2-(methylamino)propanoate

Cat. No.: B7859617
M. Wt: 173.25 g/mol
InChI Key: SPLYJXCZRVHKKP-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-2-(methylamino)propanoate is an organic compound with the molecular formula C9H20N2O2. It is a derivative of butanol and contains a tert-butyl group, a methylamino group, and a propanoate group. This compound is known for its utility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • From tert-Butyl Alcohol: The synthesis can start with tert-butyl alcohol, which undergoes a series of reactions including nitration, reduction, and esterification to form this compound.

  • From Methylamine: Another approach involves the reaction of methylamine with tert-butyl acrylate under controlled conditions to yield the desired product.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactors where precise temperature and pressure conditions are maintained to ensure high yield and purity. The process may also include purification steps such as distillation and crystallization.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like hydroxide (OH-) or halides (Cl-, Br-) are typically employed.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary amines and alcohols.

  • Substitution Products: Halogenated derivatives and esters.

Scientific Research Applications

Tert-butyl 2-methyl-2-(methylamino)propanoate is widely used in scientific research due to its versatile chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor in the production of pharmaceuticals and other fine chemicals. Its applications extend to fields such as medicinal chemistry, where it is used to synthesize active pharmaceutical ingredients (APIs) and intermediates.

Mechanism of Action

The mechanism by which tert-butyl 2-methyl-2-(methylamino)propanoate exerts its effects depends on the specific reaction it is involved in. For example, in nucleophilic substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary based on the context of the reaction and the specific reagents used.

Comparison with Similar Compounds

  • Tert-Butyl Acrylate: Similar in structure but lacks the methylamino group.

  • Methyl 2-Methyl-2-(Methylamino)Propanoate: Similar but has a different alkyl group.

  • Ethyl 2-Methyl-2-(Methylamino)Propanoate: Similar but has an ethyl group instead of tert-butyl.

Uniqueness: Tert-butyl 2-methyl-2-(methylamino)propanoate is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This makes it particularly useful in specific synthetic applications where such properties are desired.

Properties

IUPAC Name

tert-butyl 2-methyl-2-(methylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-8(2,3)12-7(11)9(4,5)10-6/h10H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLYJXCZRVHKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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